
Disodium 2'-(4-((2,4-dihydroxy-5-((4-sulphonatophenyl)azo)phenyl)azo)phenyl)-6-methyl(2,6'-bibenzothiazole)-7-sulphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Disodium 2’-(4-((2,4-dihydroxy-5-((4-sulphonatophenyl)azo)phenyl)azo)phenyl)-6-methyl(2,6’-bibenzothiazole)-7-sulphonate is a complex organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications due to its stability and intense coloration.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Disodium 2’-(4-((2,4-dihydroxy-5-((4-sulphonatophenyl)azo)phenyl)azo)phenyl)-6-methyl(2,6’-bibenzothiazole)-7-sulphonate involves multiple steps, including diazotization and coupling reactions. The process typically starts with the diazotization of 2,4-dihydroxy-5-aminobenzenesulfonic acid, followed by coupling with 4-aminobenzenesulfonic acid. The resulting intermediate is then further diazotized and coupled with 2,6’-bibenzothiazole derivatives to form the final product.
Industrial Production Methods
Industrial production of this compound involves large-scale batch processes, where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated reactors and continuous monitoring systems helps in maintaining the desired reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions
Disodium 2’-(4-((2,4-dihydroxy-5-((4-sulphonatophenyl)azo)phenyl)azo)phenyl)-6-methyl(2,6’-bibenzothiazole)-7-sulphonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield.
Major Products
The major products formed from these reactions include various substituted derivatives and breakdown products like amines and quinones.
Aplicaciones Científicas De Investigación
Disodium 2’-(4-((2,4-dihydroxy-5-((4-sulphonatophenyl)azo)phenyl)azo)phenyl)-6-methyl(2,6’-bibenzothiazole)-7-sulphonate has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in titration experiments due to its color-changing properties.
Biology: Employed in staining techniques for microscopy to highlight specific cellular components.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Widely used as a dye in textiles, plastics, and inks due to its stability and vibrant color.
Mecanismo De Acción
The mechanism of action of Disodium 2’-(4-((2,4-dihydroxy-5-((4-sulphonatophenyl)azo)phenyl)azo)phenyl)-6-methyl(2,6’-bibenzothiazole)-7-sulphonate involves its interaction with molecular targets through its azo and sulfonate groups. These interactions can lead to changes in the electronic structure of the compound, resulting in its characteristic color properties. The pathways involved include electron transfer and resonance stabilization.
Comparación Con Compuestos Similares
Similar Compounds
- Disodium 7-((2,4-dihydroxy-5-((4-((4-sulphonatophenyl)azo)phenyl)azo)phenyl)azo)-4-hydroxynaphthalene-2-sulphonate
- Disodium 5-((4’-((2,6-diamino-3-methyl-5-((4-sulphonatophenyl)azo)phenyl)azo)[1,1’-biphenyl]-4-yl)azo)salicylate
Uniqueness
Disodium 2’-(4-((2,4-dihydroxy-5-((4-sulphonatophenyl)azo)phenyl)azo)phenyl)-6-methyl(2,6’-bibenzothiazole)-7-sulphonate is unique due to its specific structural arrangement, which imparts distinct color properties and stability. Its combination of azo and bibenzothiazole groups makes it particularly effective as a dye and in various scientific applications.
Propiedades
Número CAS |
83027-32-1 |
|---|---|
Fórmula molecular |
C33H20N6Na2O8S4 |
Peso molecular |
802.8 g/mol |
Nombre IUPAC |
disodium;2-[2-[4-[[2,4-dihydroxy-5-[(4-sulfonatophenyl)diazenyl]phenyl]diazenyl]phenyl]-1,3-benzothiazol-6-yl]-6-methyl-1,3-benzothiazole-7-sulfonate |
InChI |
InChI=1S/C33H22N6O8S4.2Na/c1-17-2-12-24-30(31(17)51(45,46)47)49-33(35-24)19-5-13-23-29(14-19)48-32(34-23)18-3-6-20(7-4-18)36-38-25-15-26(28(41)16-27(25)40)39-37-21-8-10-22(11-9-21)50(42,43)44;;/h2-16,40-41H,1H3,(H,42,43,44)(H,45,46,47);;/q;2*+1/p-2 |
Clave InChI |
PREBZOQUOIEUMQ-UHFFFAOYSA-L |
SMILES canónico |
CC1=C(C2=C(C=C1)N=C(S2)C3=CC4=C(C=C3)N=C(S4)C5=CC=C(C=C5)N=NC6=CC(=C(C=C6O)O)N=NC7=CC=C(C=C7)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



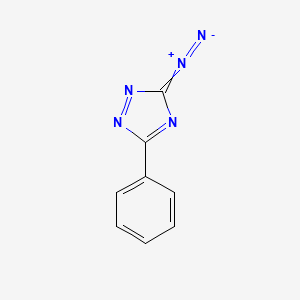


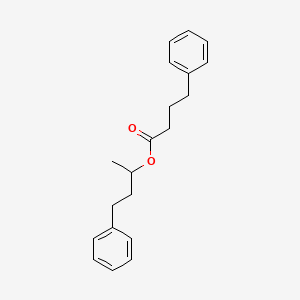
![5-{[(Oxan-2-yl)oxy]methyl}-2H-1,3-benzodioxole](/img/structure/B14410720.png)
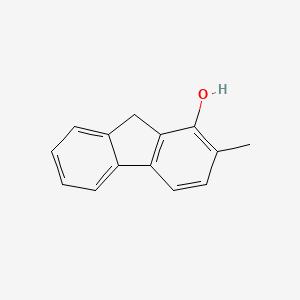
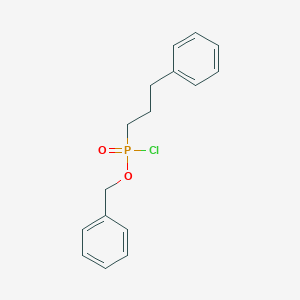
![[4-(2-Chloroethyl)phenyl]carbonohydrazonoyl dicyanide](/img/structure/B14410735.png)
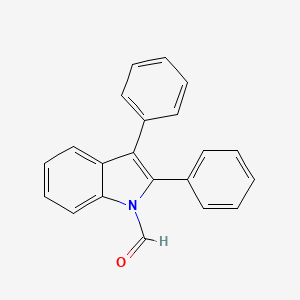
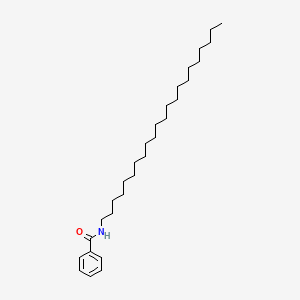
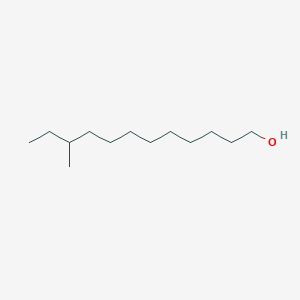
![N-[2-Amino-1-(2,4-dimethylphenyl)ethylidene]hydroxylamine](/img/structure/B14410777.png)
![2,2-Dimethyl-5-[(2-nitrophenyl)hydrazinylidene]-1,3-dioxane-4,6-dione](/img/structure/B14410785.png)
